Nothofagin

Description

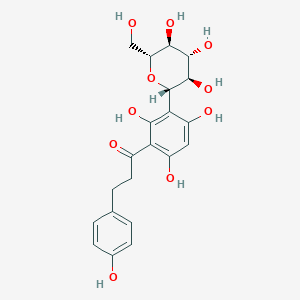

a dihydrochalcone

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBPTZZTCBNBOZ-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027257 | |

| Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11023-94-2 | |

| Record name | Nothofagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11023-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nothofagin: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nothofagin, a dihydrochalcone C-glucoside, has emerged as a molecule of significant interest in the scientific community. Initially discovered in the heartwood of the New Zealand red beech, Nothofagus fusca, it is also a notable constituent of the increasingly popular herbal tea, rooibos (Aspalathus linearis). This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular mechanisms underlying this compound's recognized anti-inflammatory properties, with a particular focus on its role as a modulator of the NF-κB signaling pathway through the inhibition of calcium influx. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using detailed diagrams.

Discovery and Natural Sources

This compound (2',4,4',6'-Tetrahydroxy-3-C-β-D-glucopyranosyldihydrochalcone) was first identified in 1967 by Hillis and Inoue from the heartwood of the New Zealand red beech, Nothofagus fusca[1][2][3]. For a considerable time, this remained its only known natural source. More recently, this compound has been identified as a significant flavonoid in the South African plant Aspalathus linearis, commonly known as rooibos[4][5]. While present in both fermented ("red") and unfermented ("green") rooibos, its concentration is substantially higher in the unfermented leaves[6].

Quantitative Data on this compound Content

The concentration of this compound in its natural sources can vary depending on factors such as the specific plant cultivar, growing conditions, and processing methods. The following table summarizes available quantitative data.

| Natural Source | Plant Part | Processing | This compound Content ( g/100g dry weight) | Reference |

| Aspalathus linearis | Leaves | Unfermented (Green) | 0.2 - 0.5 | [6] |

| Aspalathus linearis | Leaves | Fermented (Red) | ~0.07 (calculated from 10x less than green) | [4] |

| Nothofagus fusca | Heartwood | Not Applicable | Not explicitly quantified in available literature | [1][2][3] |

Physicochemical Properties

This compound is a C-linked phloretin glucoside, a structural characteristic that imparts significant stability against enzymatic hydrolysis compared to more common O-linked glycosides[4].

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₁₀ | [1] |

| Molar Mass | 436.41 g/mol | [1] |

| Class | Dihydrochalcone, C-glucoside | [1][4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound, as well as a key biological assay for evaluating its anti-inflammatory activity.

Extraction and Isolation of this compound from Nothofagus fusca Heartwood

The following protocol is based on established methods for the extraction of polyphenols from wood, adapted for the specific isolation of this compound.

Objective: To extract and isolate pure this compound from the heartwood of Nothofagus fusca.

Materials:

-

Nothofagus fusca heartwood shavings

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Butanol (analytical grade)

-

Formic acid (0.1% aqueous solution)

-

Silica gel for column chromatography

-

High-Performance Countercurrent Chromatography (HPCCC) system

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction:

-

Air-dry the Nothofagus fusca heartwood shavings at room temperature.

-

Grind the dried shavings to a fine powder.

-

Perform a Soxhlet extraction with methanol for 24 hours to obtain a crude extract.

-

Evaporate the methanol under reduced pressure to yield the crude methanolic extract.

-

-

Preliminary Fractionation (Column Chromatography):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Adsorb the extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in ethyl acetate.

-

Apply the extract-adsorbed silica gel to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with ethyl acetate and gradually introducing methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Purification by High-Performance Countercurrent Chromatography (HPCCC):

-

Prepare a two-phase solvent system of ethyl acetate:n-butanol:0.1% aqueous formic acid (8:2:10, v/v/v).

-

Dissolve the this compound-containing fractions from column chromatography in the solvent system.

-

Inject the sample into the HPCCC system.

-

Perform the separation and collect fractions corresponding to the this compound peak.

-

-

Final Purification (Semi-preparative HPLC):

-

Pool the this compound-rich fractions from HPCCC and evaporate the solvent.

-

Dissolve the residue in the HPLC mobile phase.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with a suitable gradient of acetonitrile and water (with 0.1% formic acid).

-

Collect the pure this compound peak and confirm purity by analytical HPLC-DAD.

-

Experimental Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC-DAD

Objective: To quantify the concentration of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

-

Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-12 min: 5-30% B

-

12-15 min: 30-90% B

-

15-17 min: 90% B

-

17-18 min: 90-5% B

-

18-20 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 288 nm.

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known weight of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Integrate the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence

Objective: To determine the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line.

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.

-

4% Paraformaldehyde (PFA) in PBS.

-

0.1% Triton X-100 in PBS.

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: Rabbit anti-NF-κB p65.

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

-

Fluorescence microscope.

Protocol:

-

Cell Culture and Treatment:

-

Seed HUVECs onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) or TNF-α (10 ng/mL) for 30 minutes. Include an unstimulated control group.

-

-

Immunofluorescence Staining:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a statistically significant number of cells for each condition.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented.

Anti-inflammatory Activity

This compound has been shown to ameliorate various inflammatory responses. It can suppress the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6)[5]. Furthermore, it has demonstrated efficacy in reducing vascular inflammation[5].

Inhibition of NF-κB Signaling Pathway

The primary mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound downregulates the translocation of the NF-κB p65 subunit to the nucleus by blocking calcium influx[5].

Signaling Pathway of this compound-mediated NF-κB Inhibition

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory properties. Its presence in both a traditional botanical source, Nothofagus fusca, and a widely consumed herbal tea, Aspalathus linearis, makes it an accessible subject for further research and development. The detailed protocols and mechanistic insights provided in this technical guide are intended to facilitate and accelerate future investigations into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its efficacy in preclinical models of inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nothofagin: Chemical Structure and Properties

This compound is a dihydrochalcone, specifically a C-linked phloretin glucoside, predominantly found in rooibos (Aspalathus linearis) and New Zealand red beech (Nothofagus fusca)[1]. This phenolic compound is recognized for its significant antioxidant properties and a range of other biological activities, making it a molecule of interest for therapeutic applications[1]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.

Chemical Structure and Identification

This compound is structurally identified as 2',4,4',6'-Tetrahydroxy-3-C-β-D-glucopyranosyldihydrochalcone[1]. It is a C-glucoside linked to a dihydrochalcone structure[2].

A summary of its chemical identifiers is presented in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | [3] |

| CAS Number | 11023-94-2 | [1][3][4][5] |

| Molecular Formula | C21H24O10 | [1][3][5] |

| SMILES | C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3--INVALID-LINK--CO)O)O">C@@HO)O)O)O | [3] |

| ChEMBL ID | CHEMBL4082869 | [1][3] |

| PubChem CID | 21722188 | [1][3] |

Physicochemical Properties

This compound is a white to off-white solid powder[6]. A summary of its key physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Weight | 436.41 g/mol | [1][4][5][6] |

| Physical Description | Powder | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol | [4][5] |

| Storage Conditions | Short term at 0°C, long term at -20°C, desiccated | [5] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity: this compound is a potent phenolic antioxidant[1]. Its antioxidant capacity has been evaluated in various assays. The table below summarizes its IC50 values from a study comparing it with other flavonoids.

| Assay | Compound | IC50 (μM) | Source |

| ABTS Radical Cation Scavenging | This compound | 4.04 | [7][8] |

| Aspalathin | 3.33 | [7][8] | |

| Quercetin | 3.60 | [7][8] | |

| EGCG | 3.46 | [7][8] | |

| Fe(II)-induced Microsomal Lipid Peroxidation Inhibition | This compound | 1388 | [7][8] |

| Aspalathin | 50.2 | [7][8] | |

| Quercetin | 17.5 | [7][8] | |

| EGCG | 22.3 | [7][8] |

Anti-inflammatory Activity: this compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit hyperpermeability, the expression of cell adhesion molecules (CAMs), and the adhesion and migration of leukocytes, suggesting its potential as a therapeutic agent for vascular inflammatory diseases[4][9][10].

One of the primary mechanisms of its anti-inflammatory action is the downregulation of NF-κB (nuclear factor-κB) translocation, which it achieves by blocking calcium influx[11][12]. Furthermore, this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6)[9]. It also inhibits the activation of extracellular signal-regulated kinases (ERK) 1/2[9]. In mast cell-mediated allergic inflammation, this compound has been found to suppress the phosphorylation of Lyn, Syk, and Akt[10][11][12].

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Isolation of this compound from Aspalathus linearis (Rooibos): A method for isolating this compound with high purity involves high-performance countercurrent chromatography (HPCCC) followed by semi-preparative HPLC[13][14].

-

Extraction and Enrichment:

-

High-Performance Countercurrent Chromatography (HPCCC):

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Quantification:

The workflow for the isolation and purification of this compound is depicted in the diagram below.

Workflow for the isolation and purification of this compound.

In Vitro Anti-inflammatory Assays: The anti-inflammatory effects of this compound have been investigated in human umbilical vein endothelial cells (HUVECs) activated by lipopolysaccharide (LPS)[9][16].

-

Cell Culture and Treatment: HUVECs are cultured and then pre-treated with varying concentrations of this compound before being stimulated with LPS.

-

Permeability Assay: The effect of this compound on LPS-induced endothelial barrier disruption is measured.

-

Cell Adhesion Molecule (CAM) Expression: The expression of CAMs on the surface of HUVECs is quantified using methods like flow cytometry or western blotting.

-

Leukocyte Adhesion and Migration Assays: The adhesion of monocytes to the HUVEC monolayer and their subsequent transendothelial migration are assessed.

-

Cytokine Production: The levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant are measured using ELISA.

-

Signaling Protein Activation: The activation (phosphorylation) of key signaling proteins such as NF-κB and ERK1/2 is determined by western blotting.

In Vivo Anti-inflammatory Models: The anti-inflammatory properties of this compound have also been confirmed in animal models.

-

LPS-induced Endotoxemia Model: Mice are treated with this compound prior to the administration of a lethal dose of LPS. The survival rate and systemic inflammatory markers are monitored[9].

-

LPS-induced Hyperpermeability and Leukocyte Migration Model: The effect of this compound on vascular permeability and leukocyte extravasation in response to LPS is evaluated in mice[9].

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key inflammatory signaling pathways, particularly the NF-κB pathway, underscores its potential for the development of new therapeutic agents for inflammatory diseases. The detailed methodologies for its isolation and biological evaluation provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this dihydrochalcone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protective Effects of Linearthin and Other Chalcone Derivatives from Aspalathus linearis (Rooibos) against UVB Induced Oxidative Stress and Toxicity in Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C21H24O10 | CID 21722188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:11023-94-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound supplier | CAS No :11023-94-2 | AOBIOUS [aobious.com]

- 6. This compound | 11023-94-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antioxidant activity of the dihydrochalcones Aspalathin and this compound and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory Effects of Aspalathin and this compound from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | TNF | IL Receptor | ERK | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Isolation of aspalathin and this compound from rooibos (Aspalathus linearis) using high-performance countercurrent chromatography: sample loading and compound stability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aspalathin and this compound from Rooibos (Aspalathus linearis) inhibits high glucose-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Nothofagin: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone C-glucoside, is a prominent flavonoid found in Aspalathus linearis (rooibos) and Nothofagus fusca (New Zealand red beech).[1] As a phenolic antioxidant, this compound has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications in vascular and inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Antioxidant Activities

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. These activities have been quantified in various in vitro assays.

Quantitative Data for Antioxidant Activity

| Assay | Target | This compound IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| ABTS Radical Cation Scavenging | ABTS•+ | 4.04 | Aspalathin | 3.33 | [5][6] |

| ABTS Radical Cation Scavenging | ABTS•+ | - | EGCG | 3.46 | [5][6][7] |

| ABTS Radical Cation Scavenging | ABTS•+ | - | Quercetin | 3.60 | [5][6][7] |

| Fe(II)-Induced Microsomal Lipid Peroxidation | Lipid Peroxidation | 1388 | Aspalathin | 50.2 | [5][7] |

| Fe(II)-Induced Microsomal Lipid Peroxidation | Lipid Peroxidation | - | Quercetin | 17.5 | [5][7] |

| Fe(II)-Induced Microsomal Lipid Peroxidation | Lipid Peroxidation | - | EGCG | 22.3 | [5][7] |

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Preparation of ABTS•+ stock solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the generation of the radical cation.

-

Preparation of working solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay procedure:

-

Add a specific volume of the this compound sample (dissolved in a suitable solvent) to a cuvette.

-

Add a defined volume of the ABTS•+ working solution and mix thoroughly.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage inhibition of absorbance is calculated relative to a control containing the solvent instead of the sample. The IC50 value, the concentration of the sample that causes 50% inhibition, is then determined.

Principle: This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in a biological membrane system, such as liver microsomes. Lipid peroxidation is initiated by the addition of a pro-oxidant, like ferrous iron (Fe(II)), and the extent of peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Protocol:

-

Preparation of microsomes: Isolate liver microsomes from a suitable animal model (e.g., rat) through differential centrifugation.

-

Assay mixture: In a reaction tube, combine the microsomal suspension, a buffer (e.g., Tris-HCl, pH 7.4), and the this compound sample at various concentrations.

-

Initiation of peroxidation: Add a solution of FeSO4 to initiate the lipid peroxidation reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Termination of reaction and TBARS measurement:

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture (e.g., in a boiling water bath for 15 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The percentage inhibition of TBARS formation is calculated relative to a control without the antioxidant. The IC50 value is then determined.

Anti-inflammatory Activities

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Cell Line/Model | Stimulus | Measured Effect | This compound Concentration | % Inhibition/Effect | Source |

| RBL-2H3 & RPMCs | DNP-HSA | Histamine Release | 0.1, 1, 10 µM | Dose-dependent decrease | [2] |

| RBL-2H3 & RPMCs | DNP-HSA | TNF-α production | 1-10 µM | Downregulation | [2] |

| RBL-2H3 & RPMCs | DNP-HSA | IL-4 production | 0.1-10 µM | Downregulation | [2] |

| RBL-2H3 & RPMCs | DNP-HSA | IL-6 production | 1-10 µM | Downregulation | [2] |

| HUVECs | LPS | Barrier Disruption | Not specified | Inhibition | [3][8] |

| HUVECs | LPS | CAM Expression | Not specified | Inhibition | [3][8] |

| HUVECs | LPS | Neutrophil Adhesion/Migration | Not specified | Inhibition | [3][8] |

| HUVECs | High Glucose | Vascular Hyperpermeability | Not specified | Inhibition | [9] |

| HUVECs | High Glucose | CAM Expression | Not specified | Inhibition | [9] |

| HUVECs | High Glucose | ROS Formation | Not specified | Suppression | [9] |

| Mice | LPS | Lethal Endotoxemia | Not specified | Reduction | [3][8] |

| Mice | High Glucose | Vascular Hyperpermeability | Not specified | Inhibition | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to downregulate NF-κB translocation by blocking calcium influx.[2] It also suppresses the activation of NF-κB in response to inflammatory stimuli like LPS and high glucose.[3][9]

Caption: this compound's inhibition of the NF-κB signaling pathway.

This compound has been observed to reduce the phosphorylation of key MAPK pathway components, including ERK1/2, p38, and JNK, in response to inflammatory stimuli.[6]

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Experimental Protocol for In Vivo Anti-inflammatory Activity (LPS-induced Endotoxemia Model)

Principle: This model assesses the ability of a compound to protect against the lethal effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.

Protocol:

-

Animals: Use a suitable mouse strain (e.g., C57BL/6).

-

Grouping and treatment: Divide the mice into groups: a control group, an LPS-only group, and LPS + this compound treatment groups at various doses.

-

Administration: Administer this compound (e.g., via intraperitoneal injection) at a specified time before or after the LPS challenge.

-

LPS challenge: Inject a lethal dose of LPS intraperitoneally.

-

Monitoring: Monitor the survival of the mice over a specified period (e.g., 48-72 hours).

-

Data analysis: Analyze the survival data using Kaplan-Meier survival curves and statistical tests to determine the protective effect of this compound.

-

Optional endpoints: At specific time points, blood and tissue samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and assess organ damage.

Diuretic and Nephroprotective Activities

This compound has been reported to possess diuretic and nephroprotective properties.[4]

Quantitative Data for Diuretic Activity

A study has shown that this compound administered orally at 1 mg/kg once a day for 7 days significantly increased the urinary volume in both normotensive and spontaneously hypertensive rats.[2]

Experimental Protocol for Diuretic Activity in Rats

Principle: This protocol measures the effect of a test substance on urine output and electrolyte excretion in rats.

Protocol:

-

Animals: Use male Wistar rats.

-

Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation.

-

Fasting: Fast the animals for 18 hours with free access to water.

-

Hydration: Administer a saline solution (0.9% NaCl) orally to ensure a uniform state of hydration.

-

Grouping and administration:

-

Control group: Administer the vehicle (e.g., saline).

-

Standard group: Administer a known diuretic (e.g., furosemide).

-

Test groups: Administer this compound at different doses.

-

-

Urine collection: Place the rats back into the metabolic cages and collect urine at regular intervals (e.g., every hour for 5-6 hours).

-

Measurements:

-

Record the total urine volume for each rat.

-

Analyze the urine for electrolyte concentrations (Na+, K+, Cl-).

-

-

Data analysis: Compare the urine volume and electrolyte excretion in the this compound-treated groups with the control and standard groups.

Anti-cancer Activities

The direct anti-cancer activity of this compound is not yet well-established. While some studies on rooibos extracts, which contain this compound, suggest potential anti-cancer effects, there is a lack of published data on the direct cytotoxic or anti-proliferative effects of isolated this compound on cancer cell lines.[4] Further research is required to elucidate any potential role of this compound in cancer therapy.

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic potential for a range of inflammatory conditions. While its diuretic effects are also noted, further investigation is needed to confirm and characterize its direct anti-cancer activities. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological activities of this compound and its potential as a novel therapeutic agent.

References

- 1. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aspalathin and this compound from rooibos (Aspalathus linearis) inhibit endothelial protein C receptor shedding in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Effects of Aspalathin and this compound from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aspalathin and this compound from Rooibos (Aspalathus linearis) inhibits high glucose-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Nothofagin: A Phenolic Antioxidant for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nothofagin, a dihydrochalcone C-glucoside primarily isolated from Rooibos (Aspalathus linearis), is a phenolic compound with significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its core antioxidant mechanisms, its influence on key cellular signaling pathways, and detailed methodologies for its study. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound (2',4,4',6'-Tetrahydroxy-3-C-β-D-glucopyranosyldihydrochalcone) is a notable bioactive compound found in high concentrations in the unfermented leaves of Aspalathus linearis (Rooibos) and has also been identified in New Zealand red beech (Nothofagus fusca)[1]. As a phenolic antioxidant, this compound's structure, characterized by multiple hydroxyl groups on its aromatic rings, allows it to effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress[1][2]. Beyond its direct antioxidant effects, this compound modulates critical inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), positioning it as a promising candidate for further investigation in the context of inflammatory diseases and other pathologies linked to oxidative stress[3][4].

Chemical and Physical Properties

This compound is a C-linked phloretin glucoside, a structural feature that enhances its stability compared to O-linked glycosides[1].

| Property | Value |

| Chemical Formula | C21H24O10 |

| Molar Mass | 436.413 g/mol |

| CAS Number | 11023-94-2 |

| Appearance | Powder |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Quantitative Antioxidant Activity

This compound exhibits potent antioxidant activity across a range of in vitro assays. The following tables summarize the available quantitative data, allowing for a comparative assessment of its efficacy.

Table 1: Radical Scavenging and Antioxidant Capacities of this compound and Reference Compounds

| Assay | Compound | IC50 (µM) | Reference |

| ABTS Radical Cation Scavenging | This compound | 4.04 | [2][5] |

| Aspalathin | 3.33 | [2][5] | |

| Quercetin | 3.60 | [2][5] | |

| Epigallocatechin gallate (EGCG) | 3.46 | [2][5] | |

| Trolox | 11.37 | [6] | |

| Fe(II)-induced Microsomal Lipid Peroxidation | This compound | 1388 | [2][5] |

| Aspalathin | 50.2 | [2][5] | |

| Quercetin | 17.5 | [2][5] | |

| Epigallocatechin gallate (EGCG) | 22.3 | [2][5] | |

| Catechin | 53.3 | [2][5] |

Note: A lower IC50 value indicates greater antioxidant activity.

Mechanisms of Action: Signaling Pathway Modulation

This compound's therapeutic potential extends beyond direct radical scavenging to the modulation of key intracellular signaling pathways that regulate inflammation and the endogenous antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to downregulate NF-κB translocation, a key step in its activation[4]. One proposed mechanism is through the blockage of calcium influx, which is a crucial secondary messenger in many inflammatory signaling cascades. By inhibiting NF-κB activation, this compound can effectively suppress the expression of downstream inflammatory mediators.

Potential Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.

While direct evidence for this compound's interaction with the Nrf2/ARE pathway is still emerging, related compounds like aspalathin have been shown to activate this pathway. It is plausible that this compound, as a phenolic compound, can modulate the redox state of Keap1, thereby promoting Nrf2 activation and the subsequent expression of protective antioxidant enzymes. Further research is required to elucidate the specific interactions of this compound within this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant properties.

Isolation of this compound from Aspalathus linearis

A common method for the isolation of this compound involves high-performance countercurrent chromatography (HPCCC).

Protocol:

-

Extraction: Dried and milled green rooibos leaves are extracted with hot water.

-

Enrichment: The aqueous extract is passed through a solid-phase extraction column to enrich the polyphenolic fraction.

-

HPCCC Separation: The enriched extract is subjected to HPCCC using a suitable two-phase solvent system (e.g., ethyl acetate-n-butanol-water).

-

Fraction Collection: Fractions are collected based on the elution profile.

-

Final Purification: this compound-containing fractions are further purified using semi-preparative HPLC to achieve high purity (>99%).

-

Characterization: The purity and identity of the isolated this compound are confirmed by HPLC-DAD and LC-MS analysis[3][7].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions to the respective wells.

-

Include a control (methanol without this compound) and a blank (methanol only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Add a small volume of the this compound dilutions to a fixed volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe within cells.

Protocol:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treat the cells with various concentrations of this compound.

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time.

-

Calculate the CAA value by comparing the area under the curve of the sample-treated cells to the control cells.

Conclusion and Future Directions

This compound is a promising phenolic antioxidant with well-documented radical scavenging and anti-inflammatory properties. Its ability to modulate the NF-κB pathway highlights its potential for the development of therapeutics for inflammatory conditions. While its interaction with the Nrf2/ARE pathway is plausible, further research is needed to confirm this mechanism and identify its direct molecular targets. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic applications of this compound. Future studies should focus on in vivo efficacy, bioavailability, and the elucidation of its precise molecular mechanisms of action to fully realize its potential in drug development.

References

- 1. Antioxidant activity of the dihydrochalcones Aspalathin and this compound and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimising the Polyphenolic Content and Antioxidant Activity of Green Rooibos (Aspalathus linearis) Using Beta-Cyclodextrin Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of aspalathin and this compound from rooibos (Aspalathus linearis) using high-performance countercurrent chromatography: sample loading and compound stability considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Nothofagin: A Comprehensive Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone predominantly found in the South African rooibos plant (Aspalathus linearis), has emerged as a promising natural compound with significant anti-inflammatory and antioxidant activities. Its potential to modulate key signaling pathways involved in the inflammatory cascade has garnered considerable interest within the scientific community. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In the context of allergic inflammation, this compound has been shown to interfere with the initial stages of mast cell activation. It inhibits the phosphorylation of crucial upstream signaling molecules, including Lyn, Syk, and Akt, thereby preventing the release of histamine and other inflammatory mediators.[1][2]

Signaling Pathway Diagrams

Quantitative Data on Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant potential of this compound has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |

| TNF-α Production | LPS-stimulated macrophages | 1-50 µM | Dose-dependent reduction in TNF-α secretion. | [3] | |

| IL-6 Production | LPS-stimulated macrophages | 1-50 µM | Dose-dependent reduction in IL-6 secretion. | [3] | |

| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | 1-50 µM | Dose-dependent reduction in IL-1β mRNA levels. | [3] | |

| Histamine Release | IgE-sensitized RBL-2H3 mast cells | Not specified | Inhibition of histamine release. | [2] | |

| β-hexosaminidase Release | IgE-sensitized RBL-2H3 mast cells | Not specified | Inhibition of β-hexosaminidase release. | [2] | |

| NF-κB Activation | LPS-stimulated HUVECs | Not specified | Suppression of NF-κB activation. | [4] | |

| ERK1/2 Phosphorylation | LPS-stimulated HUVECs | Not specified | Inhibition of ERK1/2 phosphorylation. | [4] | |

| Cell Adhesion Molecule (CAM) Expression | High glucose-stimulated HUVECs | Not specified | Attenuation of ICAM-1 and VCAM-1 expression. | [5] |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | Not specified | Not specified | Not specified | |

| ABTS Radical Scavenging | 4.04 | Trolox | Not specified | [5] |

| Lipid Peroxidation Inhibition | 1388 | Not specified | Not specified | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Assays

1. Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

-

Cell Line: RAW 264.7 murine macrophages or J774A.1 murine macrophages.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Experimental Procedure:

-

Seed macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatant for cytokine analysis.

-

-

Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are normalized to the total protein content of the cell lysates. The percentage of inhibition by this compound is calculated relative to the LPS-stimulated control group.

2. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophages.

-

Experimental Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, phospho-Lyn, total-Lyn, phospho-Syk, total-Syk, phospho-Akt, total-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Densitometry analysis is performed using software like ImageJ to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the loading control.

3. Immunofluorescence for NF-κB Nuclear Translocation

-

Cell Line: HUVECs.

-

Experimental Procedure:

-

Grow HUVECs on glass coverslips in a 24-well plate.

-

Pre-treat with this compound followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

-

Data Analysis: The nuclear translocation of NF-κB is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Mice

-

Animal Model: Male ICR mice or Swiss albino mice (20-25 g).

-

Experimental Procedure:

-

Administer this compound (e.g., 10, 30, 100 mg/kg) or a reference drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.

-

After a specified time (e.g., 60 minutes), inject 1% carrageenan solution (e.g., 50 µL) into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the carrageenan-only control group.

2. Passive Cutaneous Anaphylaxis (PCA) in Mice

-

Animal Model: Male ICR mice.

-

Experimental Procedure:

-

Sensitize the mice by intradermal injection of anti-dinitrophenyl (DNP) IgE into the ear.

-

24 hours later, administer this compound topically or orally.

-

After 1 hour, induce an anaphylactic reaction by intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye.

-

After 30 minutes, sacrifice the mice and dissect the ears.

-

Extract the Evans blue dye from the ear tissue using formamide.

-

Measure the absorbance of the extracted dye at 620 nm.

-

-

Data Analysis: The amount of dye extravasation is a measure of vascular permeability. The percentage of inhibition by this compound is calculated relative to the control group. Ear thickness can also be measured before and after the challenge as an additional parameter of inflammation.[1]

Experimental Workflows

References

- 1. This compound suppresses mast cell-mediated allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory Effects of Aspalathin and this compound from Rooibos (Aspalathus linearis) In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Nothofagin's Antithrombotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nothofagin, a dihydrochalcone predominantly found in Aspalathus linearis (rooibos), has demonstrated significant antithrombotic properties in a variety of preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by a compilation of available data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The evidence suggests that this compound exerts its effects through a multi-targeted approach, including the inhibition of key coagulation factors, suppression of platelet aggregation, and modulation of fibrinolysis. These characteristics position this compound as a promising candidate for the development of novel antithrombotic therapies.

Quantitative Data Summary

The antithrombotic activity of this compound has been quantified through various in vitro and ex vivo assays. The following tables summarize the key findings from published research, providing a comparative overview of its efficacy.

Table 1: Effect of this compound on Coagulation Parameters

| Parameter | Assay Type | Effect Reported | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Coagulation Assay | Prolonged | [1] |

| Prothrombin Time (PT) | Coagulation Assay | Prolonged | [1] |

Table 2: Inhibition of Coagulation Factors by this compound

| Target Factor | Assay Type | Effect Reported | Reference |

| Thrombin (Factor IIa) | Chromogenic Assay | Inhibition of activity and production | [1] |

| Factor Xa (FXa) | Chromogenic Assay | Inhibition of activity and production | [1] |

Table 3: Effect of this compound on Platelet Aggregation and Fibrinolysis

| Process | Assay Type | Effect Reported | Reference |

| Platelet Aggregation | Platelet Aggregometry | Inhibited | [1] |

| Thrombin-Catalyzed Fibrin Polymerization | Fibrin Polymerization Assay | Inhibited | [1] |

| PAI-1 to t-PA ratio | ELISA | Significantly reduced in TNF-α activated HUVECs | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on established laboratory techniques and information derived from the available literature.

Coagulation Assays: aPTT and PT

-

Objective: To assess the effect of this compound on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.

-

Methodology:

-

Sample Preparation: Citrated human plasma is pre-incubated with varying concentrations of this compound or a vehicle control.

-

aPTT Assay: The plasma-nothofagin mixture is incubated with an aPTT reagent (containing a contact activator and phospholipids) for a specified time at 37°C. Clotting is initiated by the addition of calcium chloride, and the time to clot formation is recorded.

-

PT Assay: The plasma-nothofagin mixture is warmed to 37°C. Clotting is initiated by the addition of a PT reagent (containing tissue factor and calcium chloride), and the time to clot formation is recorded.

-

Data Analysis: The clotting times of this compound-treated samples are compared to the vehicle control.

-

Chromogenic Coagulation Factor Assays: Thrombin and Factor Xa Inhibition

-

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of thrombin and Factor Xa.

-

Methodology:

-

Reaction Mixture: Purified human thrombin or Factor Xa is incubated with varying concentrations of this compound or a vehicle control in a suitable buffer.

-

Substrate Addition: A specific chromogenic substrate for either thrombin or Factor Xa is added to the reaction mixture.

-

Measurement: The enzymatic activity is determined by measuring the rate of cleavage of the chromogenic substrate, which releases a colored product. The absorbance is read at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of this compound to the vehicle control.

-

Platelet Aggregation Assay

-

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in citrate tubes and centrifuged at a low speed to obtain PRP.

-

Incubation: PRP is pre-incubated with different concentrations of this compound or a vehicle control at 37°C.

-

Aggregation Induction: Platelet aggregation is induced by adding an agonist such as thrombin, ADP, or collagen.

-

Measurement: Aggregation is monitored by measuring the change in light transmittance through the PRP suspension using a platelet aggregometer.

-

Data Analysis: The percentage of aggregation inhibition by this compound is calculated relative to the vehicle control.

-

PAI-1 and t-PA Expression in HUVECs

-

Methodology:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured and then stimulated with an inflammatory agent like TNF-α in the presence or absence of varying concentrations of this compound.

-

Sample Collection: The cell culture supernatant is collected after a specified incubation period.

-

Signaling Pathways and Mechanisms of Action

This compound's antithrombotic and anti-inflammatory effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Discussion and Future Directions

The collective evidence strongly indicates that this compound possesses potent antithrombotic properties. Its ability to target multiple components of the thrombotic process, including the coagulation cascade, platelet function, and fibrinolysis, makes it an attractive molecule for further investigation. The anti-inflammatory effects of this compound, mediated through the inhibition of NF-κB and MAPK signaling, further contribute to its potential therapeutic value in thrombo-inflammatory disorders.

Future research should focus on obtaining more precise quantitative data, such as IC50 values for its inhibitory activities, to allow for more direct comparisons with existing antithrombotic agents. In vivo studies in various animal models of thrombosis are crucial to establish its efficacy and safety profile. Furthermore, elucidating the detailed molecular interactions between this compound and its targets will provide a more comprehensive understanding of its mechanism of action and facilitate the design of more potent derivatives.

Conclusion

This compound is a promising natural compound with multifaceted antithrombotic effects. This guide has summarized the current knowledge of its activity, provided standardized experimental approaches for its evaluation, and visualized its molecular mechanisms. Continued research and development of this compound and its analogues could lead to the emergence of a new class of therapeutic agents for the prevention and treatment of thrombotic diseases.

References

Nothofagin's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nothofagin, a dihydrochalcone predominantly isolated from the South African rooibos plant (Aspalathus linearis), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its anti-inflammatory, antioxidant, and antithrombotic properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Mechanisms of Action

This compound exerts its effects in vitro through the modulation of key signaling pathways, inhibition of inflammatory mediators, and interference with cellular processes involved in inflammation and thrombosis.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting critical inflammatory cascades. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] this compound has been shown to downregulate NF-κB translocation to the nucleus, a pivotal step in the transcription of pro-inflammatory genes.[5] This inhibition is, at least in part, mediated by the blockade of calcium influx.[5]

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, another key regulator of inflammation.[4] It has been observed to suppress the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2, p38, and c-Jun N-terminal kinase (JNK). By attenuating these signaling pathways, this compound effectively reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-4 (IL-4).[4][5][6]

In mast cells, this compound inhibits degranulation and the release of histamine and β-hexosaminidase in a concentration-dependent manner.[6][7] This effect is associated with the downregulation of the phosphorylation of Lyn, Syk, and Akt, key components of the mast cell activation signaling cascade.[5]

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its overall cellular protective effects. While specific quantitative data on its radical scavenging activity from the reviewed literature is limited, its classification as a phenolic compound suggests its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Antithrombotic Activity

This compound also displays antithrombotic potential by interfering with the coagulation cascade and platelet function. It has been shown to inhibit the activity of key coagulation enzymes, thrombin (Factor IIa) and Factor Xa (FXa).[8] This inhibition leads to a prolongation of clotting times and a reduction in fibrin formation. Additionally, this compound has been observed to inhibit platelet aggregation.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro effects of this compound.

Table 1: Anti-inflammatory Effects of this compound

| Target/Assay | Cell Line | Stimulant | This compound Concentration | Observed Effect | Citation |

| Cytokine Production (TNF-α, IL-6) | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Not specified | Suppression of production | [1][4] |

| Cytokine Production (TNF-α, IL-4, IL-6) | RBL-2H3 and RPMCs cells | Not specified | 1-10 μM | Downregulation of production | [5] |

| Histamine Release | RBL-2H3 and RPMCs cells | Not specified | 0.1, 1, 10 μM | Decreased release | [5] |

| Mast Cell Degranulation | Mast cells | IgE-mediated | Not specified | Suppression | [5] |

| NF-κB Translocation | Not specified | Not specified | Not specified | Downregulation | [5] |

| Endothelial Permeability | HUVECs | LPS (100 ng/mL) | 30 μM | Inhibited formation of paracellular gaps | [5] |

Table 2: Antithrombotic Effects of this compound

| Target/Assay | System | This compound Concentration | Observed Effect | Citation |

| Thrombin (Factor IIa) Activity | In vitro | Not specified | Inhibition | [8] |

| Factor Xa (FXa) Activity | In vitro | Not specified | Inhibition | [8] |

| Platelet Aggregation | In vitro | Not specified | Inhibition | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.

Experimental Protocols

Due to the lack of detailed, step-by-step protocols in the reviewed literature, this section provides generalized methodologies for the key experiments cited. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used to study vascular inflammation. Mast cell lines such as RBL-2H3 are employed for allergy and degranulation studies.

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

NF-κB Activation Assay (Luciferase Reporter Assay)

-

Transfection: Seed cells in a multi-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: After transfection, pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or LPS.

-

Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[9][10][11][12][13]

MAPK Phosphorylation Assay (Western Blot)

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant as described above. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2, p38, or JNK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of MAPK activation.[14][15][16][17][18]

Cytokine Production Assay (ELISA)

-

Cell Treatment: Treat cells with this compound and a stimulant in a multi-well plate.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants using commercially available kits for the specific cytokines of interest (e.g., TNF-α, IL-6). The absorbance is read using a microplate reader, and the concentration of the cytokine is determined from a standard curve.

Endothelial Permeability Assay

-

Cell Monolayer Formation: Seed endothelial cells (e.g., HUVECs) on a porous membrane of a Transwell insert and allow them to form a confluent monolayer.

-

Treatment and Stimulation: Treat the cell monolayer with this compound and a permeability-inducing agent (e.g., LPS or thrombin).

-

Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran to the upper chamber of the Transwell. After a defined incubation period, measure the fluorescence in the lower chamber. An increase in fluorescence indicates increased permeability. This compound's effect is determined by its ability to reduce the stimulant-induced increase in fluorescence.[19][20][21][22][23]

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed to obtain PRP.

-

Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar. Add this compound at various concentrations.

-

Agonist Addition: Induce platelet aggregation by adding an agonist such as ADP, collagen, or thrombin.

-

Light Transmission: Monitor the change in light transmission through the PRP. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The extent of aggregation is quantified as the maximum percentage of light transmission.[2][3][24][25]

Thrombin and Factor Xa Inhibition Assay (Chromogenic Substrate Assay)

-

Reaction Mixture Preparation: In a microplate well, combine purified thrombin or FXa with a specific chromogenic substrate.

-

This compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Absorbance Measurement: Monitor the change in absorbance at a specific wavelength over time using a microplate reader. The rate of color development is proportional to the enzyme activity. A decrease in the rate of absorbance change in the presence of this compound indicates enzyme inhibition.[8][26][27][28][29]

Antioxidant Activity Assays (DPPH and ABTS)

-

DPPH Assay: Mix a solution of this compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The reduction of DPPH by an antioxidant leads to a color change from purple to yellow, which is measured spectrophotometrically.[30][31][32][33][34]

-

ABTS Assay: Generate the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting ABTS with potassium persulfate. Add this compound to the ABTS radical solution. The quenching of the radical is measured by the decrease in absorbance at a specific wavelength.[30][31][33]

Conclusion

This compound demonstrates a multifaceted in vitro mechanism of action, primarily centered around its anti-inflammatory, antioxidant, and antithrombotic properties. Its ability to modulate key signaling pathways such as NF-κB and MAPK, inhibit the production of pro-inflammatory mediators, and interfere with coagulation and platelet function underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into in vivo efficacy and clinical applications.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. plateletservices.com [plateletservices.com]

- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 4. Anti-inflammatory Effects of Aspalathin and this compound from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound suppresses mast cell-mediated allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. bowdish.ca [bowdish.ca]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Light transmission aggregometry (LTA) [bio-protocol.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thrombin and Factor Xa Hydrolysis of Chromogenic Substrates in the Presence of Sulfated Derivatives of Galactomannan and Galactoglucomannan Natural Gels - PMC [pmc.ncbi.nlm.nih.gov]